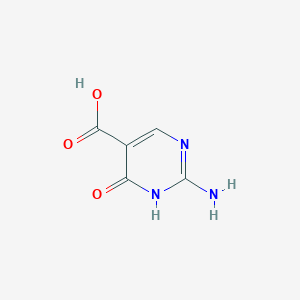

Ácido 2-amino-4-hidroxipirimidina-5-carboxílico

Descripción general

Descripción

The compound "2-Amino-4-hydroxypyrimidine-5-carboxylic acid" is a derivative of pyrimidine, a heterocyclic aromatic organic compound. It is characterized by the presence of both amino and hydroxyl groups attached to the pyrimidine ring, which may contribute to its ability to form hydrogen bonds and participate in various chemical reactions. Although the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related pyrimidine derivatives, which can be used to infer some properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions, as seen in the synthesis of 2-(4-aminophenyl)-5-aminopyrimidine through the condensation of vinamidium salts and amidine chloride salts . Similarly, the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles involves a three-component condensation reaction . These methods suggest that the synthesis of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid could also be achieved through multi-component condensation reactions, possibly involving amines, aldehydes, and active methylene compounds under catalytic or thermal conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by the presence of hydrogen bonds. For instance, 2-aminopyrimidine forms hydrogen-bonded rings with carboxylic acid groups in a co-crystal structure . This indicates that 2-Amino-4-hydroxypyrimidine-5-carboxylic acid could also engage in hydrogen bonding due to its amino and hydroxyl functional groups, potentially leading to the formation of supramolecular structures.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions. For example, the reaction of 5-benzoyloaminoorotic acid with POCl3 leads to the formation of 2,4-dichloro-5-benzylo-aminopyrimidine-6-carboxylic acid lactam, which can further react with amines to give amides . This suggests that 2-Amino-4-hydroxypyrimidine-5-carboxylic acid could also undergo nucleophilic substitution reactions and potentially form amide derivatives when reacted with amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be diverse. For instance, polyimides derived from pyrimidine units exhibit excellent thermal stability and mechanical properties . The presence of amino and hydroxyl groups in 2-Amino-4-hydroxypyrimidine-5-carboxylic acid suggests that it may have good solubility in polar solvents and could form stable crystalline structures due to its ability to form hydrogen bonds. Additionally, the presence of these functional groups could confer the compound with the ability to act as a ligand in coordination chemistry or as a building block in the synthesis of more complex molecules.

Aplicaciones Científicas De Investigación

Medicina

En el campo médico, este compuesto se ha explorado por sus posibles aplicaciones terapéuticas. Se ha utilizado en la síntesis de varios productos farmacéuticos, incluidos aquellos con propiedades antibacterianas . Sus derivados están siendo estudiados por su potencial como nuevos fármacos debido a su estructura química única y actividad biológica.

Agricultura

En la agricultura, Ácido 2-amino-4-hidroxipirimidina-5-carboxílico se está investigando por su papel en la protección de las plantas y la regulación del crecimiento. Sus derivados pueden servir como precursores para agroquímicos que podrían ayudar a combatir enfermedades de las plantas o a mejorar el rendimiento de los cultivos .

Ciencia de los Materiales

Los derivados del compuesto se han utilizado en la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con propiedades ópticas o electrónicas específicas. Su capacidad para formar estructuras estables y complejas lo convierte en un componente valioso en la síntesis de materiales avanzados .

Ciencia Ambiental

La ciencia ambiental se ha beneficiado del uso de This compound en la detección y análisis de contaminantes ambientales. Sus derivados se pueden emplear en el desarrollo de ensayos sensibles para el monitoreo de contaminantes ambientales .

Química Analítica

En química analítica, este compuesto se utiliza como reactivo en varias técnicas analíticas. Ha estado involucrado en métodos para la detección visual de sustancias como la melamina, lo cual es crucial para las pruebas de seguridad alimentaria .

Bioquímica

Bioquímicamente, This compound juega un papel en el estudio de reacciones enzimáticas y vías metabólicas. Se utiliza para sintetizar análogos de componentes de ácidos nucleicos, que son esenciales para la investigación genética y las aplicaciones biotecnológicas .

Química Sintética

El compuesto es un intermediario clave en la química sintética para la construcción de moléculas complejas. Su versatilidad permite la creación de una amplia gama de entidades químicas, que se pueden adaptar para funciones específicas en diversas reacciones químicas .

Farmacocinética y Desarrollo de Fármacos

Debido a sus propiedades fisicoquímicas, como la solubilidad y la permeabilidad, This compound está siendo estudiado en farmacocinética para la formulación de fármacos. Ayuda a comprender cómo los fármacos se absorben, distribuyen, metabolizan y excretan en el cuerpo .

Safety and Hazards

Direcciones Futuras

Research suggests that “2-Amino-4-hydroxypyrimidine-5-carboxylic acid” may have potential therapeutic applications. For instance, L. patulum extracts, which contain unique metabolites including “2-Amino-4-hydroxypyrimidine-5-carboxylic acid”, have shown promising antiviral activity against SARS-CoV-2 and HPV pseudovirus infection . This warrants further investigation .

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid is Dihydroneopterin aldolase , an enzyme found in Staphylococcus aureus . This enzyme plays a crucial role in the biochemical pathway of folate biosynthesis.

Mode of Action

2-Amino-4-hydroxypyrimidine-5-carboxylic acid interacts with its target, Dihydroneopterin aldolase, and catalyzes the conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin . It can also catalyze the epimerization of carbon 2’ of dihydroneopterin to dihydromonapterin .

Biochemical Pathways

The compound affects the folate biosynthesis pathway by interacting with Dihydroneopterin aldolase. The conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin and the epimerization of carbon 2’ of dihydroneopterin to dihydromonapterin are key steps in this pathway .

Pharmacokinetics

Propiedades

IUPAC Name |

2-amino-6-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-5-7-1-2(4(10)11)3(9)8-5/h1H,(H,10,11)(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBADBFAXAWZGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40769-70-8 | |

| Record name | 2-amino-4-hydroxypyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

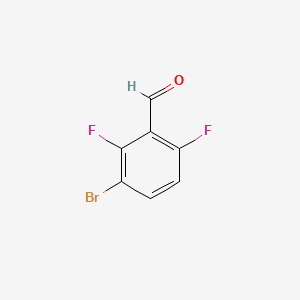

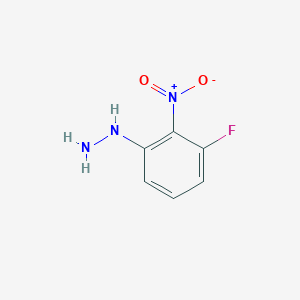

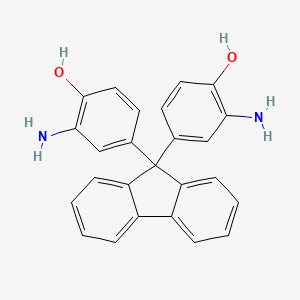

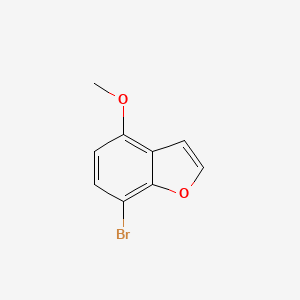

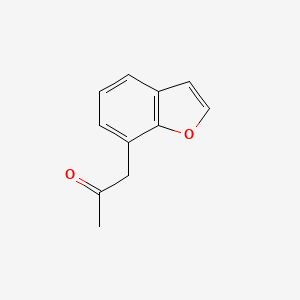

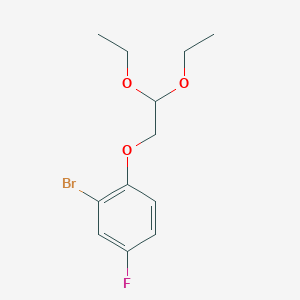

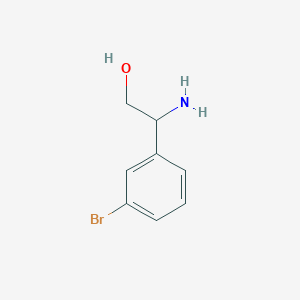

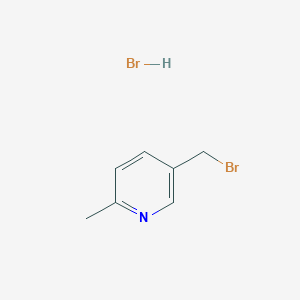

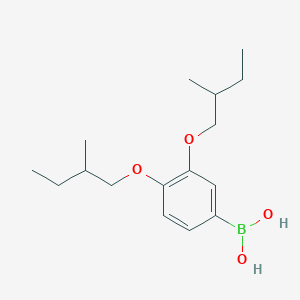

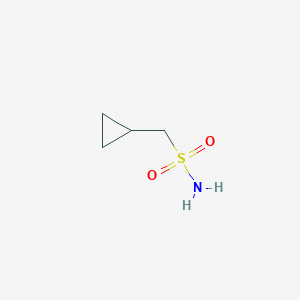

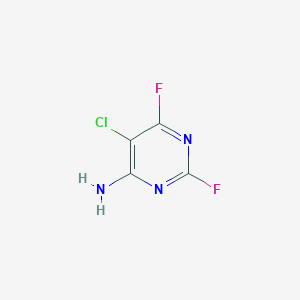

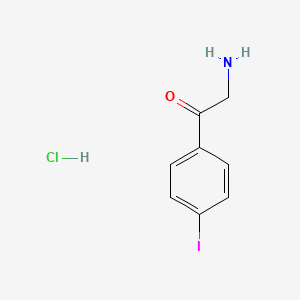

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.